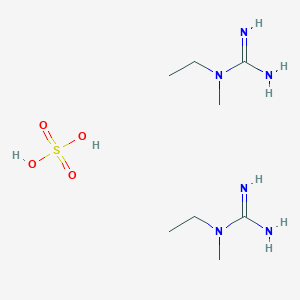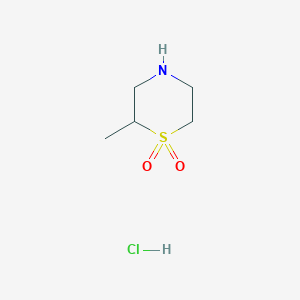
7-Chloro-8-methoxyquinoline
Übersicht
Beschreibung
7-Chloro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The presence of a chlorine atom at the 7th position and a methoxy group at the 8th position in the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
Wirkmechanismus
Target of Action
7-Chloro-8-methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . Quinoline and its derivatives are known to interact with various biological targets, including enzymes and receptors, and play a significant role in drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Quinoline derivatives are known to have various biological and pharmacological activities
Action Environment
Environmental factors can significantly impact the action of a compound
Biochemische Analyse
Biochemical Properties
7-Chloro-8-methoxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit proteasomal activity in cultured human cancer cells when mixed with copper
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to suppress tumor growth in high-copper-containing human tumor xenografts, indicating its potential as an anti-cancer agent . Additionally, this compound’s impact on proteasomal activity can lead to the accumulation of damaged proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s ability to inhibit proteasomal activity is a key aspect of its mechanism of action . By binding to the proteasome, this compound prevents the degradation of proteins, leading to the accumulation of damaged or unneeded proteins within the cell. This inhibition can trigger cellular stress responses and potentially lead to cell death, making it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The primary biotransformation pathways include hydrolysis, oxidation, and hydroxylation . These metabolic processes are crucial for the compound’s elimination and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-methoxyquinoline has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-8-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group at the 8th position.
7-Fluoro-8-methoxyquinoline: Contains a fluorine atom at the 7th position instead of chlorine.
8-Hydroxyquinoline: Lacks the chlorine atom at the 7th position and has a hydroxyl group at the 8th position.
Uniqueness
7-Chloro-8-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
IUPAC Name |
7-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMTIVCKWFDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)
![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)








